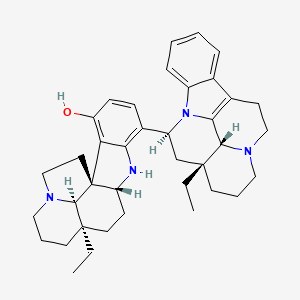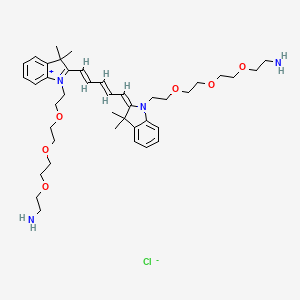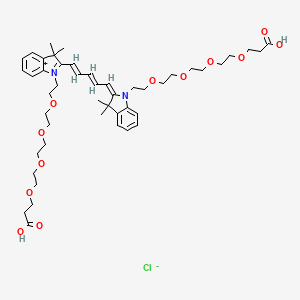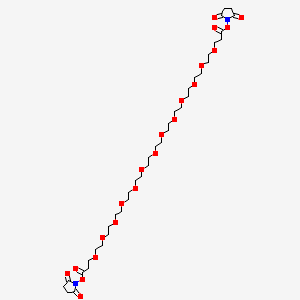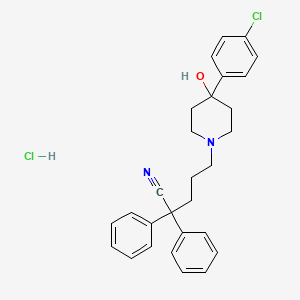
BX 513 hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Selective CCR1 receptor antagonist
BX-513 HCl is a selective CCR1 receptor antagonist.
科学的研究の応用
Reactions of oximes halides - This study discusses the reactions of boron trifluoride with α-benzil monoxime and similar compounds. Although it doesn't mention BX 513 hydrochloride directly, it covers related chemical reactions which might be relevant to understanding the properties or synthesis of this compound (Ahmad et al., 1978).
Boron(III) subtriazaporphyrin macrocycle - This research focuses on the cyclotrimerization of cis-3,4-Dicyano-3-hexene with BCl3 to form new subtriazaporphyrin derivatives. It includes insights into the formation of complexes that may be structurally similar or relevant to this compound (Stork et al., 2006).
AAS determination of pharmaceutical formulations - This paper presents a method for determining bromhexine, flunarizine, and ranitidine hydrochlorides in pharmaceutical formulations, which may provide insights into analytical techniques that could be applied to this compound (Khalil et al., 2005).
Toxic response of algae to Butyl Xanthate and nickel - This study investigates the toxicity of Butyl Xanthate (BX) and nickel on freshwater algae. While it focuses on environmental impacts rather than direct applications, it may provide relevant information on the ecological implications of BX compounds (Li et al., 2021).
Adsorption Studies of Bromhexine Hydrochloride - This research explores the adsorption of bromhexine hydrochloride on talc, which could offer parallels in understanding the physical chemistry of this compound (Jadhav et al., 2013).
作用機序
Target of Action
BX 513 hydrochloride is a potent and selective antagonist of the CCR1 receptor . The CCR1 receptor is a chemokine receptor that plays a crucial role in the immune response by mediating the migration and activation of leukocytes .
Mode of Action
This compound interacts with the CCR1 receptor, inhibiting its function . It displays inverse agonist activity for US28, a HCMV-encoded receptor . The Ki values are 0.04 nM for CCR1 and >10 nM for CCR5, CXCR2, and CXCR4 .
Biochemical Pathways
The compound’s interaction with the CCR1 receptor affects the chemokine signaling pathway, which is involved in the immune response . By inhibiting the CCR1 receptor, this compound can modulate the migration and activation of leukocytes .
Pharmacokinetics
It is soluble in dmso to 100 mm and in ethanol to 50 mm , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
This compound is able to produce concentration-dependent inhibition of MIP-1α and Ca2+ mobilization . This suggests that it can modulate the immune response by affecting the function of leukocytes .
将来の方向性
特性
IUPAC Name |
5-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenylpentanenitrile;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29ClN2O.ClH/c29-26-14-12-25(13-15-26)28(32)17-20-31(21-18-28)19-7-16-27(22-30,23-8-3-1-4-9-23)24-10-5-2-6-11-24;/h1-6,8-15,32H,7,16-21H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSZWNUGWOGONQJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(C#N)(C3=CC=CC=C3)C4=CC=CC=C4.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30719335 |
Source


|
| Record name | 5-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenylpentanenitrile--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30719335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
481.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193542-65-3 |
Source


|
| Record name | 5-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenylpentanenitrile--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30719335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(1R)-2-acetyl-N-(2-fluorophenyl)-1-(hydroxymethyl)-7-methoxyspiro[3,9-dihydro-1H-pyrido[3,4-b]indole-4,4'-piperidine]-1'-carboxamide](/img/structure/B1192340.png)


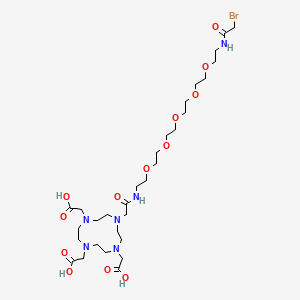
![3-[5-(4-Methoxyphenyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-3,4-dihydropyrazole-2-carbonyl]benzoic acid](/img/structure/B1192356.png)
